molecular formula C17H11Cl2N5O B2796760 3-(4-chlorophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893915-91-8

3-(4-chlorophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2796760
CAS No.: 893915-91-8
M. Wt: 372.21
InChI Key: FLCOFLDIFXHHCN-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the triazolopyrimidinone class, characterized by a fused triazole and pyrimidinone core. Its structure features two distinct chlorinated aromatic substituents: a 4-chlorophenyl group at position 3 and a 2-chlorobenzyl group at position 4. The planar triazolopyrimidinone system facilitates π-π stacking and conjugation, as observed in related compounds .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5O/c18-12-5-7-13(8-6-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-3-1-2-4-14(11)19/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCOFLDIFXHHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction, often using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of Chlorophenyl and Chlorobenzyl Groups: The chlorophenyl and chlorobenzyl groups are introduced through substitution reactions, typically using chlorinated aromatic compounds and suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl and chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

Medicinal Applications

The compound has shown potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant antimicrobial properties. For instance:

  • Compounds containing the triazolo-pyrimidine scaffold have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Studies report that certain derivatives possess activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • In vitro studies have highlighted the compound's ability to inhibit the growth of fungi by targeting cytochrome P450 enzymes .

Anticancer Properties

Triazolo-pyrimidines are being investigated for their anticancer potential:

  • Certain derivatives have been shown to inhibit cancer cell proliferation in various types of cancer, including breast and colon cancer . The structure–activity relationship (SAR) studies suggest modifications in the substituents can enhance efficacy against specific cancer cell lines.

Anti-inflammatory Effects

Inflammation-related diseases can potentially be managed using compounds like 3-(4-chlorophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one:

  • Research indicates that triazole derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes .

Synthetic Applications

The synthesis of this compound is noteworthy for its utility in creating novel derivatives:

  • The compound can undergo various chemical reactions such as oxidation and reduction, allowing for the development of new derivatives with potentially enhanced biological activities .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of triazolo-pyrimidine derivatives against multiple bacterial strains. The results indicated that compounds with specific electron-withdrawing groups had significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Screening

In a screening process for anticancer activity, several triazolo-pyrimidine derivatives were tested against human cancer cell lines. Notably, one derivative exhibited IC50 values lower than those of established chemotherapeutics, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s dual chlorophenyl substituents differentiate it from analogues with varied halogenation patterns or functional groups. Key comparisons include:

Structural and Crystallographic Insights

  • Planarity and Conjugation: The triazolopyrimidinone core in analogues like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl derivatives exhibits coplanarity (maximum deviation: 0.021 Å), critical for electronic conjugation and intermolecular interactions . The target compound likely shares this feature, though steric effects from the 2-chlorobenzyl group may slightly distort planarity.
  • Dihedral Angles: In the 5-(4-chlorophenoxy) analogue, the triazolopyrimidinone ring forms dihedral angles of 1.09° and 87.74° with adjacent phenyl rings . The target compound’s 2-chlorobenzyl substituent may increase torsional strain compared to para-substituted derivatives.

Pharmacological and Physicochemical Considerations

  • Halogen Effects: The 4-chlorophenyl group in the target compound may enhance metabolic stability compared to non-halogenated analogues, while the 2-chlorobenzyl group could influence target binding via steric or electronic effects.
  • Lipophilicity: The difluorobenzyl group in ’s compound increases logP compared to mono-chlorinated derivatives, whereas the target compound’s dual chloro groups balance lipophilicity and solubility .
  • Antimicrobial Activity: While notes antimicrobial testing for some triazolopyrimidinones, the target compound’s activity remains unverified but warrants exploration given structural similarities .

Q & A

Q. What are the critical steps in the multi-step synthesis of this triazolopyrimidine derivative, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between substituted pyrazole/pyrimidine precursors and halogenated aromatic aldehydes. Key steps include:

  • Cyclization : Acidic conditions (e.g., H₂SO₄ or PPA) are used to facilitate ring closure .
  • Substituent introduction : Chlorophenyl groups are incorporated via nucleophilic aromatic substitution or Suzuki coupling .
  • Purification : Recrystallization (ethanol/hexane) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures high purity . Optimization leverages Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading, enhancing yield (e.g., 92% in ) .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

  • X-ray diffraction : Resolves bond lengths/angles (e.g., C–Cl = 1.737 Å, triazole ring coplanarity <0.021 Å deviation) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., chlorophenyl protons at δ 7.32–7.61 ppm) .
  • IR spectroscopy : Confirms functional groups (C=O stretch at ~1645 cm⁻¹) .

Q. What purification techniques are most effective for isolating high-purity triazolopyrimidine derivatives?

  • Recrystallization : Ethanol or hexane/dichloromethane mixtures are optimal for removing unreacted precursors .
  • Chromatography : Gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) resolves structurally similar byproducts .
  • Solubility-driven selection : Hydrophobic chlorophenyl groups favor polar aprotic solvents (DMF, DMSO) for dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
  • Structural analogs : Compare substituent effects (e.g., 4-Cl vs. 3-F phenyl on IC₅₀) .
  • Dose-response validation : Replicate studies with purified batches to exclude impurity-driven artifacts .

Q. What strategies optimize solubility and bioavailability without compromising target binding?

  • Polar substituents : Introduce methoxy (-OCH₃) or hydroxyl (-OH) groups to enhance aqueous solubility (logP reduction by 0.5–1.0 units) .
  • Prodrug design : Mask hydrophobic groups with enzymatically cleavable esters (e.g., acetyl) .
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations for in vivo delivery .

Q. How can molecular modeling predict biological targets and validate experimental results?

  • Docking studies : AutoDock Vina or Schrödinger Suite identifies binding poses in enzyme active sites (e.g., kinase ATP pockets) .
  • MD simulations : GROMACS assesses binding stability (RMSD <2.0 Å over 100 ns) .
  • Validation : Cross-correlate computational ΔG values with experimental IC₅₀ data (R² >0.7 indicates reliability) .

Q. What methodologies establish structure-activity relationships (SAR) for anticancer activity?

  • Substituent scanning : Synthesize analogs with varying halogens (Cl, F) and alkyl chains to map potency trends .
  • Enzymatic assays : Measure inhibition of kinases (e.g., EGFR) or apoptosis markers (caspase-3) .
  • Pharmacophore modeling : MOE or Phase identifies critical H-bond acceptors (triazole N) and hydrophobic pockets (chlorophenyl) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Metabolic stability : Hepatic cytochrome P450 metabolism in vivo may reduce efficacy (t₁/₂ <2 hrs vs. >6 hrs in vitro) .
  • Tissue penetration : LogD adjustments (target ~3.0) improve tumor uptake .
  • Species-specificity : Validate targets across human/murine orthologs to exclude off-pathway effects .

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